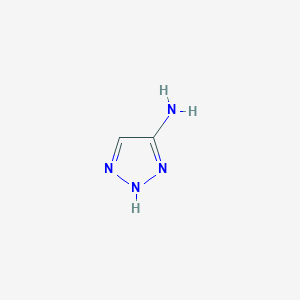

1H-1,2,3-Triazol-4-amine

Overview

Description

1,2,3-Triazoles are privileged structure motifs that have received a great deal of attention in academics and industry . They are nitrogen-containing heterocyclic compounds that are part of essential building blocks like amino acids, nucleotides, etc . Even though they are absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

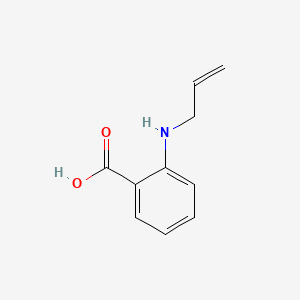

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .Chemical Reactions Analysis

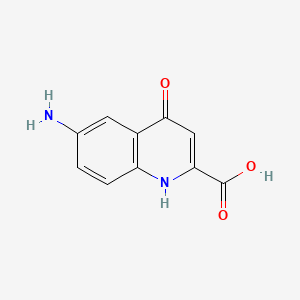

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . In 2017 Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine .Physical And Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications

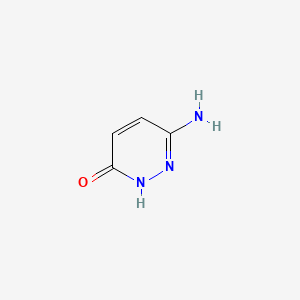

Green Synthesis and Photophysical Properties

1H-1,2,4-Triazol-3-amines have been synthesized through a metal- and oxidant-free approach. This method offers environmental friendliness and broad substrate scope, making these compounds promising for applications in organic chemistry, medicinal chemistry, and optical materials. The fluorescence and aggregation-induced emission properties of these triazoles are also of interest for further study (Guo et al., 2021).

Synthesis of Heterocycles

1,2,4-Triazoles, including variants of 1H-1,2,3-triazol-4-amine, are crucial in pharmaceuticals, agrochemicals, and material science. A regioselective synthesis method using amine oxidase-inspired catalysis has been reported, highlighting the compound's versatility in constructing complex heterocycles (Thorve et al., 2023).

Antibacterial and Antifungal Properties

1,5-Disubstituted 1,2,3-triazoles, which can be synthesized from this compound, have been tested for antibacterial and antifungal activities. These compounds show potential against various bacteria and Candida albicans, a common fungal pathogen (Vo, 2020).

Crystallography and Computational Analysis

Crystallographic and computational studies of derivatives of this compound reveal distinct hydrogen bonding patterns and molecular structures. These findings are significant for understanding the structural properties and potential applications in material science (Seth et al., 2015).

Energetic Materials

1H-1,2,4-Triazole derivatives are used in energetic coordination polymers, exhibiting excellent insensitivity and high decomposition temperatures. This makes them suitable for applications in materials requiring high thermal stability and energy performance (Qu et al., 2015).

Antifungal Activity

A study on 1,2,3-triazoles bridged with amine-amide functionalities found moderate to good antifungal activity against Candida albicans and Aspergillus niger. This opens avenues for the development of new antifungal agents (Kaushik et al., 2019).

Peptidoimetic Synthesis

1H-1,2,3-Triazole-modified peptidomimetic compounds have been synthesized using an Ugi four-component condensation reaction followed by a Huisgen 1,3-dipolar cycloaddition. This method is promising for generating diverse heterocyclic molecules, potentially useful in drug discovery (Shaabani et al., 2018).

Energetic Heat-Resistant Explosives

1H-1,2,4-Triazol-5-amine and its salts have been synthesized as novel energetic heat-resistant explosives. They exhibit high thermal stabilities and energetic properties, making them potential candidates for heat-resistant energetic materials (Li et al., 2016).

Mechanism of Action

Target of Action

1H-1,2,3-Triazol-4-amine is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . It has been found to interact with key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it has been found to inhibit the activity of catalase, a key enzyme involved in the detoxification of hydrogen peroxide . This inhibition leads to an increase in the activities of other enzymes involved in hydrogen peroxide detoxification, such as glutathione peroxidase and glutathione reductase .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the detoxification of hydrogen peroxide. By inhibiting catalase, this compound induces a compensatory mechanism that increases the activities of glutathione peroxidase and glutathione reductase

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The result of the action of this compound is primarily related to its ability to modulate the activity of key enzymes involved in hydrogen peroxide detoxification. By inhibiting catalase and inducing the compensatory mechanism for hydrogen peroxide detoxification, this compound can potentially protect cells from the damaging effects of reactive oxygen species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability for thermal and acid conditions, insensitivity to redox, hydrolysis, and enzymatic hydrolase make it a robust compound in various environments . Furthermore, its ability to form non-covalent bonds with enzymes and receptors allows it to exhibit versatile biological activities in different biological systems .

Safety and Hazards

properties

IUPAC Name |

2H-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIAIROWMJGMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485415 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30132-90-2 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

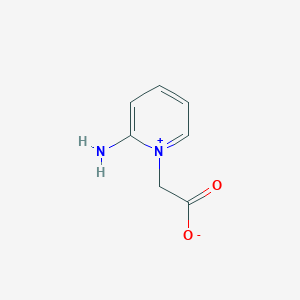

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)